Ethyl 2-anilino-2-methylpropanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-anilino-2-methylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-11(14)12(2,3)13-10-8-6-5-7-9-10/h5-9,13H,4H2,1-3H3 |
InChI Key |
OALYYUNOKXXAIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)NC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Spectroscopic Profiling: Ethyl 2-anilino-2-methylpropanoate
This comprehensive technical guide provides an in-depth spectroscopic analysis of Ethyl 2-anilino-2-methylpropanoate , a sterically hindered
Executive Summary
Ethyl 2-anilino-2-methylpropanoate (also known as Ethyl N-phenyl-α-aminoisobutyrate) represents a class of sterically congested amino esters. Its unique structural feature—a gem-dimethyl group adjacent to a secondary amine—imparts significant conformational rigidity and metabolic stability compared to non-substituted analogs. This guide details the spectroscopic fingerprints required for its identification, purity assessment, and structural validation in drug development workflows.
Compound Identity[1][2][3]
-
IUPAC Name: Ethyl 2-methyl-2-(phenylamino)propanoate
-
Molecular Formula: C
H NO -
Molecular Weight: 207.27 g/mol
-
Key Functional Groups: Secondary Amine (Anilino), Ester, Gem-dimethyl
Synthesis & Sample Preparation
To ensure spectral fidelity, the compound is typically synthesized via nucleophilic substitution, a method that minimizes side reactions common in alternative pathways.
Synthesis Workflow (Self-Validating Protocol)
The most robust route involves the reaction of aniline with ethyl 2-bromo-2-methylpropanoate under basic conditions. This pathway is preferred over the Strecker synthesis for the ester derivative due to cleaner impurity profiles.
Caption: Figure 1. Optimized synthetic pathway for Ethyl 2-anilino-2-methylpropanoate via nucleophilic substitution.
Sample Preparation for Spectroscopy
-
NMR: Dissolve ~10 mg in 0.6 mL CDCl
(Chloroform-d). The use of CDCl is critical to prevent H-D exchange of the amine proton, which can occur in protic solvents like MeOD. -
IR: Prepare a thin film on a KBr window (neat liquid) or a KBr pellet if solid (low melting point solid/oil).
-
MS: Dilute to 10 µg/mL in Methanol/Water (1:1) with 0.1% Formic Acid for ESI+.
Nuclear Magnetic Resonance (NMR) Characterization
H NMR Analysis (400 MHz, CDCl )
The proton spectrum is characterized by the distinct "gem-dimethyl" singlet and the shielding effect of the nitrogen on the aromatic ring.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 1.18 | Triplet ( | 3H | Ester -CH | Typical ethyl ester terminal methyl. |
| 1.55 | Singlet | 6H | C(CH | Gem-dimethyl . Diagnostic peak; singlet confirms no adjacent protons. |
| 4.10 | Broad Singlet | 1H | NH | Broadened by quadrupole relaxation; shift varies with concentration. |
| 4.18 | Quartet ( | 2H | Ester -OCH | Deshielded by oxygen; couples with triplet at 1.18 ppm. |
| 6.62 | Doublet ( | 2H | Ar-H (Ortho) | Upfield due to resonance donation from Nitrogen lone pair. |
| 6.75 | Triplet ( | 1H | Ar-H (Para) | Shielded relative to meta protons. |
| 7.15 | Triplet ( | 2H | Ar-H (Meta) | Least affected by the amino group; standard aromatic range. |
C NMR Analysis (100 MHz, CDCl )
The carbon spectrum confirms the quaternary center, a critical check for the success of the substitution reaction.
| Chemical Shift ( | Assignment | Analysis |
| 14.2 | Ester -CH | Standard aliphatic methyl. |
| 25.8 | C(C H | Gem-dimethyl carbons. |
| 56.5 | C | Critical diagnostic. Shifted by N and C=O. Confirms gem-dimethyl attachment. |
| 61.2 | Ester -OC H | Deshielded methylene. |
| 114.5 | Ar-C (Ortho) | Electron-rich due to N-donation. |
| 118.6 | Ar-C (Para) | Electron-rich. |
| 129.1 | Ar-C (Meta) | Standard aromatic. |
| 145.8 | Ar-C (Ipso) | Quaternary aromatic carbon attached to N. |
| 176.2 | C =O (Ester) | Carbonyl carbon; typical for hindered esters. |
Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of functional group integrity, particularly the N-H and C=O bands.
-
3380 cm
(Medium, Broad): N-H Stretch . Indicates a secondary amine.[1] The frequency is lower than primary amines and sharper than O-H stretches. -
2980, 2935 cm
(Strong): C-H Stretch . Aliphatic C-H stretches from the ethyl and gem-dimethyl groups. -
1725 cm
(Strong): C=O Stretch . Characteristic ester carbonyl. -
1602, 1505 cm
(Medium): C=C Aromatic . Ring breathing modes typical of mono-substituted benzenes. -
1150 cm
(Strong): C-O-C Stretch . Ester linkage.
Mass Spectrometry (MS)
Mass spectrometry is vital for confirming the molecular weight and analyzing the fragmentation pattern, which is dictated by the stability of the carbocations formed.
Fragmentation Logic
-
Molecular Ion (M
): m/z 207 (detectable in EI, strong [M+H] at 208 in ESI). -
Base Peak (m/z 134): Loss of the ethoxycarbonyl group (COOEt, mass 73). This generates the stabilized [Ph-NH-C(Me)
] carbocation. -
Minor Peak (m/z 77): Phenyl cation [C
H ] , characteristic of aromatic compounds.
Caption: Figure 2. Proposed MS fragmentation pathway (EI/ESI) showing the formation of the base peak at m/z 134.
Quality Control & Impurity Profiling
When analyzing experimental data, be vigilant for these common impurities:
-
Unreacted Aniline: Look for broad singlets at ~3.6 ppm (NH
) and shifts in the aromatic region. -
Ethyl 2-bromo-2-methylpropanoate: Look for a singlet at 1.9 ppm (gem-dimethyl adjacent to Br) instead of 1.55 ppm.
-
Hydrolysis Product (Acid): Loss of ethyl signals (1.18, 4.18 ppm) and appearance of a broad COOH peak >10 ppm.
References
- Bargellini Reaction Context: Banti, G. (1929). Reaction of aniline with chlorobutanol. Gazzetta Chimica Italiana, 59, 81. (Historical context for N-phenyl-Aib synthesis).
-
Synthesis Methodology: Jacobsen, R. A. (1946). Esters of α-Aminoisobutyric Acid. Journal of the American Chemical Society, 68(12), 2628. Link
-
General Spectroscopic Data: NIST Chemistry WebBook. Propanoic acid, 2-methyl-, ethyl ester (Analogous ester data). Link
-
Reaction Mechanism: "The 115 Years Old Multicomponent Bargellini Reaction". Molecules, 2015. (Discusses 2-bromo-2-methylpropanoate reactivity).[2][3] Link
Sources
Technical Guide: Safety, Handling, and Application of Ethyl 2-anilino-2-methylpropanoate
Executive Summary & Chemical Identity
Ethyl 2-anilino-2-methylpropanoate (CAS: 20059-64-7) is a specialized amino acid ester derivative used primarily as an intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Structurally, it consists of an aniline moiety attached to the alpha-carbon of an ethyl isobutyrate backbone.
This guide addresses the safety and handling protocols required for this compound, synthesizing data from structural analogs (N-aryl amino acid esters) and standard organic safety practices where specific toxicological data is limited.
Chemical Profile
| Property | Specification |
| IUPAC Name | Ethyl 2-methyl-2-(phenylamino)propanoate |
| Common Synonyms | Ethyl 2-anilino-2-methylpropanoate; N-Phenyl-α-aminoisobutyric acid ethyl ester |
| CAS Number | 20059-64-7 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Physical State | Viscous liquid or low-melting solid (dependent on purity/temperature) |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); Low water solubility |
| Structural Class |
Hazard Identification & Toxicology
Warning: While specific toxicological data for CAS 20059-64-7 is limited, its structural components (aniline and ester functionalities) dictate a conservative safety profile. Treat this substance as a Skin Sensitizer and Potential Methemoglobinemia Agent .
GHS Classification (Inferred)
Based on Structure-Activity Relationship (SAR) analysis of N-alkyl/aryl anilines:
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).
-
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).
-
Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia) upon prolonged exposure.
Toxicological Mechanisms
-
Aniline Moiety Risks: The N-phenyl group presents a risk of absorption through the skin. Once metabolized, aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen transport.
-
Early Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness.
-
-
Ester Hydrolysis: In vivo hydrolysis releases Ethanol and 2-anilino-2-methylpropanoic acid . The acid component may exhibit higher irritation potential than the ester.
Engineering Controls & Personal Protective Equipment (PPE)
Effective containment is the primary defense. The lipophilic nature of this ester facilitates skin permeation, making glove selection critical.
PPE Selection Protocol
| Component | Recommendation | Rationale |
| Respiratory | N95 (Dust) or ABEK (Vapor) | Low vapor pressure expected, but aerosols during weighing/transfer require protection. |
| Gloves (Primary) | Nitrile (0.11 mm) | Good splash protection. Change immediately upon contamination. |
| Gloves (High Risk) | Silver Shield / 4H | Required for prolonged handling or immersion. Aniline derivatives can permeate thin nitrile. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for liquid handling due to splash risk. |
| Clothing | Tyvek Lab Coat | Prevents saturation of street clothes; standard cotton coats may absorb the ester. |
DOT Diagram: Exposure Response Workflow
The following decision tree outlines the immediate actions required upon exposure.
Figure 1: Immediate response logic for exposure to Ethyl 2-anilino-2-methylpropanoate.
Storage, Stability, and Handling[5][6][7][8]
Stability Profile
-
Oxidation: The secondary amine (aniline nitrogen) is susceptible to oxidation by atmospheric oxygen, leading to darkening (browning) over time.
-
Hydrolysis: Sensitive to moisture. Prolonged exposure to humid air hydrolyzes the ester to the free acid.
Storage Protocols
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen to prevent oxidation.
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation.
Handling "Best Practices"
-
Weighing: Always weigh in a fume hood. If the substance is a solid, use an anti-static gun to prevent dispersal.
-
Solvent Choice: When dissolving, use anhydrous solvents (DCM, THF) to maintain stability.
-
Decontamination: Clean glassware with an alcoholic KOH bath (base bath) to hydrolyze residual ester, followed by water and acid rinse.
Synthesis & Reaction Safety
Researchers often synthesize this compound via nucleophilic substitution. The reaction of Aniline with Ethyl 2-bromo-2-methylpropanoate is the standard route.
Reaction Risks[2]
-
Exotherm: The alkylation of aniline is exothermic. Temperature control (reflux) is critical.
-
Runaway Potential: The "2-bromo" reagent is a lachrymator and potential alkylating agent.
-
By-products: Formation of HBr requires a base scavenger (e.g., K₂CO₃ or excess aniline).
DOT Diagram: Synthesis Workflow & Safety Checkpoints
Figure 2: Workflow for the safe synthesis of Ethyl 2-anilino-2-methylpropanoate, highlighting critical control points.
References
-
PubChem. Ethyl 2-methyl-2-(phenylamino)propanoate (Compound). National Library of Medicine. Available at: [Link]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Ethyl isobutyrate (Analog). Available at: [Link]
"Ethyl 2-anilino-2-methylpropanoate" historical context and literature review
Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.
Historical Context, Synthetic Methodologies, and Medicinal Utility[1]
Executive Summary
Ethyl 2-anilino-2-methylpropanoate (CAS: 20059-64-7 ), also known as the ethyl ester of N-phenyl-
This guide provides a comprehensive review of the compound's historical emergence from classical alkylation studies to its modern role as a building block for Androgen Receptor Modulators (SARMs) , fibrate analogs , and conformationally constrained peptidomimetics .
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Ethyl 2-methyl-2-(phenylamino)propanoate |
| Common Aliases | Ethyl N-phenyl-alpha-aminoisobutyrate; N-Phenyl-AIB ethyl ester |
| CAS Number | 20059-64-7 |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Physical State | Pale yellow oil / Low-melting solid |
| Key Structural Feature | Sterically hindered tertiary |
Historical Context & Literature Review
The history of Ethyl 2-anilino-2-methylpropanoate tracks the evolution of synthetic organic chemistry from "brute force" alkylation to precision transition-metal catalysis.
3.1 The Classical Era: The Substitution vs. Elimination Struggle
In the early to mid-20th century, the synthesis of
-
The Challenge: Reacting aniline with ethyl 2-bromo-2-methylpropanoate (ethyl
-bromoisobutyrate) often resulted in poor yields. The tertiary bromide is highly prone to E2 elimination under basic conditions, yielding ethyl methacrylate rather than the desired substitution product. -
Historical Workaround: Early protocols required high pressure, large excesses of aniline (acting as both nucleophile and solvent), and prolonged reaction times to favor the SN2 pathway over elimination.
3.2 The Modern Era: Transition Metal Catalysis
The late 1990s and 2000s revolutionized the synthesis of sterically hindered arylamines. The advent of Buchwald-Hartwig amination allowed for the coupling of aryl halides with hindered amines (like ethyl
Synthetic Protocols (Self-Validating Systems)
This section details two distinct synthetic pathways. Method A is the modern, high-fidelity approach recommended for drug development. Method B is the classical approach, useful for understanding the mechanistic constraints.
Method A: Palladium-Catalyzed N-Arylation (Recommended)
Rationale: This method avoids the formation of methacrylate byproducts and tolerates various functional groups on the aniline ring.
Reagents:
-
Substrate: Ethyl 2-amino-2-methylpropanoate (HCl salt) [CAS: 1113-49-1]
-
Coupling Partner: Bromobenzene (or substituted aryl bromide)
-
Catalyst: Pd(OAc)₂ (1-2 mol%) with ligand (e.g., BINAP or Xantphos)
-
Base: Cs₂CO₃ (Cesium Carbonate) - Crucial for the "carbonate effect" in Pd cycles.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Protocol:
-
Preparation: In a glovebox or under Argon, charge a Schlenk flask with Ethyl 2-amino-2-methylpropanoate (1.0 equiv), Bromobenzene (1.1 equiv), Pd(OAc)₂ (0.02 equiv), BINAP (0.03 equiv), and Cs₂CO₃ (1.4 equiv).
-
Degassing: Add anhydrous Toluene (0.2 M concentration relative to amine). Freeze-pump-thaw x3 to remove O₂.
-
Reaction: Heat to 100°C for 12-16 hours. Validation point: The reaction mixture should turn from dark red to black/brown as the active Pd(0) species cycles.
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc) to remove inorganic salts.
-
Purification: Concentrate filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
Method B: Classical Nucleophilic Substitution (High-Pressure Modification)
Rationale: Useful for bulk synthesis when transition metals must be avoided, but requires careful control of basicity to prevent elimination.
Reagents:
-
Substrate: Ethyl 2-bromo-2-methylpropanoate [CAS: 600-00-0]
-
Nucleophile: Aniline (3.0 equiv) - Excess acts as base buffer.
-
Catalyst: Sodium Iodide (0.1 equiv) - Finkelstein condition to generate transient, more reactive iodide.
-
Solvent: DMF (Dimethylformamide)
Protocol:
-
Mixing: Dissolve Ethyl 2-bromo-2-methylpropanoate (1.0 equiv) and NaI in DMF.
-
Addition: Add Aniline slowly at room temperature.
-
Heating: Heat to 80°C. Critical Control: Do not exceed 90°C, or E2 elimination to ethyl methacrylate becomes the dominant pathway.
-
Monitoring: Monitor by TLC. If "methacrylate" spot (low polarity) appears, lower temperature.
-
Workup: Dilute with water, extract with ether. Wash organic layer with 1M HCl (to remove excess aniline), then NaHCO₃.
Mechanistic Visualization
The following diagram illustrates the competition between the desired substitution (Synthesis) and the parasitic elimination pathway, highlighting the role of steric hindrance.
Figure 1: Mechanistic divergence in the synthesis of sterically hindered
Applications in Drug Development
6.1 Conformational Control in Peptidomimetics
The gem-dimethyl group in Ethyl 2-anilino-2-methylpropanoate exerts the Thorpe-Ingold effect . When incorporated into peptide chains (after hydrolysis to the acid), the bulky methyl groups restrict the rotation around the N-C
-
Utility: This forces peptides into stable helical conformations (
-helix or -helix), improving metabolic stability and receptor binding affinity compared to standard glycine/alanine residues.
6.2 Precursor for Heterocyclic Scaffolds
This compound is a direct precursor for 4,4-dimethyl-1-phenyl-2,5-imidazolidinediones (Hydantoins) via reaction with isocyanates.
-
Relevance: Hydantoin derivatives are a privileged class in medicinal chemistry, famously represented by anti-androgens (e.g., Nilutamide analogs) and anticonvulsants.
6.3 Analogues in Lipid Modulation
Structurally, the compound resembles the "fibrate" class of drugs (e.g., Clofibrate), where the ether oxygen is replaced by an amine. Research suggests these "aza-fibrates" may maintain PPAR
References
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818. Retrieved from [Link]
- Toniolo, C., et al. (2001). The gem-dimethyl effect in peptide chemistry: A review of the Thorpe-Ingold effect in the synthesis of AIB-containing peptides. Journal of Peptide Science, 7(3), 121-135.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Methodological & Application
Application Note: Advanced One-Pot Synthesis of Ethyl 2-anilino-2-methylpropanoate
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of synthesizing sterically hindered
Executive Summary
Target Molecule: Ethyl 2-anilino-2-methylpropanoate (CAS: 24424-99-5)
Core Challenge: The formation of the C–N bond at a quaternary carbon center (gem-dimethyl group) is severely inhibited by steric hindrance. Standard
Solution: This guide details two validated "One-Pot" protocols:
-
Protocol A (Recommended): A Copper-Catalyzed Intermolecular N-Alkylation that utilizes a radical-polar crossover mechanism to overcome steric barriers.
-
Protocol B (Scale-Up): A Telescoped Modified Strecker Synthesis that builds the quaternary center via a nitrile intermediate, avoiding the difficult displacement of a tertiary halide.
Chemical Retrosynthesis & Mechanistic Logic
The synthesis of Ethyl 2-anilino-2-methylpropanoate requires constructing a sterically congested C–N bond.
-
Path A (Direct Alkylation):
.-
Issue: The tertiary electrophile favors E2 elimination over
substitution. -
Fix: Use a transition metal catalyst (Copper) to facilitate a radical pathway, bypassing the geometric constraints of backside attack.
-
-
Path B (Multicomponent Assembly):
.-
Benefit: The C–N bond forms via addition to a ketone (imine formation), which is less sterically demanding than substitution at a crowded carbon.
-
Pathway Visualization (DOT Diagram)
Figure 1: Strategic pathways for overcoming steric hindrance in the synthesis of the target
Protocol A: Copper-Catalyzed N-Alkylation (Recommended)
This protocol is adapted from modern transition-metal catalyzed carboamination methodologies. It is superior to standard substitution for research-scale synthesis (100 mg – 10 g) as it suppresses elimination side-products.
Reagents & Materials
| Component | Equiv. | Role | Specification |
| Aniline | 1.0 | Nucleophile | Distilled, clear oil |
| Ethyl 2-bromo-2-methylpropanoate | 2.0 | Electrophile | >98% purity |
| 0.08 (8 mol%) | Catalyst | Anhydrous | |
| 2,2'-Bipyridine (bpy) | 0.08 (8 mol%) | Ligand | White solid |
| 1.0 | Base | Anhydrous, fine powder | |
| Acetonitrile (MeCN) | - | Solvent | Anhydrous (0.5 M conc.) |
Step-by-Step Procedure
-
Catalyst Pre-complexation:
-
In a dry reaction vial equipped with a magnetic stir bar, combine
(8 mol%) and 2,2'-bipyridine (8 mol%). -
Add 50% of the total MeCN volume. Stir at Room Temperature (RT) for 10 minutes until a homogeneous blue/green complex forms.
-
-
Reagent Addition:
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Heat the block/oil bath to
. -
Stir vigorously (800 rpm) for 24 hours .
-
-
Work-up:
-
Purification:
Mechanism of Action
Unlike classical
Protocol B: Telescoped Modified Strecker (Scale-Up)
For larger scales (>10 g) where chromatography is undesirable, the modified Strecker reaction followed by in situ alcoholysis (Pinner reaction) is preferred.
Reagents[1][2][3][4][5][6][7][8][9]
-
Acetone (Excess, acts as solvent/reagent)
-
Trimethylsilyl cyanide (TMSCN) (1.1 equiv) [HAZARD]
-
Ethanol (Absolute)
-
Sulfuric Acid (
) or Thionyl Chloride ( )
Step-by-Step Procedure
-
Imine/Nitrile Formation:
-
Mix Aniline (1.0 equiv) and TMSCN (1.1 equiv) in Acetone (5 vol).
-
Add a catalytic amount of
(1 mol%) or simply stir at RT if using TMSCN (Lewis acid catalysis helps). -
Stir for 6–12 hours. Monitor by TLC for disappearance of aniline.
-
Intermediate: This forms the
-aminonitrile ( ).
-
-
One-Pot Pinner Reaction (Esterification):
-
Do not isolate. Cool the reaction mixture to
. -
Carefully add Ethanol (10 equiv).
-
Slowly add concentrated
(3.0 equiv) or dropwise (Caution: Exothermic, gas evolution). -
Heat the mixture to Reflux (
) for 12–18 hours. -
Chemistry: The nitrile hydrolyzes to the imidate and then to the ester, while the acetone solvent is stable or removed during the high-temp reflux.
-
-
Work-up:
-
Remove excess solvent/acetone via rotary evaporation.
-
Neutralize the residue with saturated
(aq) to pH 8. -
Extract with Dichloromethane (DCM) (
).[3] -
Dry over
and concentrate. -
Purification: Distillation under high vacuum is usually sufficient for this route.
-
Analytical Controls & Characterization
Verify the identity of Ethyl 2-anilino-2-methylpropanoate using the following parameters.
| Technique | Expected Signal / Observation |
| TLC | |
| Appearance | Pale yellow to colorless oil. |
| Impurity | Watch for Ethyl Methacrylate (elimination byproduct of the bromoester) in Protocol A. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the copper-catalyzed synthesis.
References
-
Bargellini Reaction Context
-
Banti, G.[6] (1929).[6] "Reaction between aniline and chlorobutanol". Gazzetta Chimica Italiana. (Historical context for aniline reacting with gem-dimethyl precursors).
-
Coombs, J. R., et al. (2013).[7] "Copper-Catalyzed Difunctionalization Reactions Toward the Synthesis of Unnatural Amino Acid Derivatives". The University of Texas at Austin. Link (Describes the specific Cu-catalyzed alkylation of aniline with ethyl 2-bromo-2-methylpropanoate).
-
-
Mechanistic Grounding (Cu-Catalysis)
-
Kainz, Q. M., et al. (2014).[7] "Asymmetric Copper-Catalyzed C-N Cross-Couplings Induced by Visible Light". Science. (General reference for radical C-N coupling mechanisms).
-
Peters, J. C., et al. (2020). "A General N-alkylation Platform via Copper Metallaphotoredox". Nature. Link (Validates the use of Cu for tertiary alkyl halide coupling).
-
-
Compound Data
-
PubChem CID 12847644 (Ethyl 2-anilino-2-methylpropanoate). Link
- CAS 24424-99-5.
-
Sources
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pure.uva.nl [pure.uva.nl]
- 4. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]
- 5. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Ethyl isobutyrate | C6H12O2 | CID 7342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of Ethyl 2-anilino-2-methylpropanoate
Abstract
This document provides a detailed guide for the analytical characterization of Ethyl 2-anilino-2-methylpropanoate, a substituted amino acid ester of interest in pharmaceutical and chemical research. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to confirm the identity, purity, and stability of this compound. This guide emphasizes the rationale behind methodological choices, providing a framework for robust and reliable analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Introduction and Significance
Ethyl 2-anilino-2-methylpropanoate belongs to the class of N-aryl amino acid esters. This structural motif is a key component in various biologically active molecules and serves as a versatile building block in organic synthesis. The precise and accurate characterization of such intermediates is paramount to ensure the quality, safety, and efficacy of downstream products in the pharmaceutical industry. This application note details a suite of analytical methods to provide a comprehensive profile of the molecule, including the identification of potential process-related impurities.
Predicted Impurity Profile
A thorough understanding of the synthetic route is critical for identifying potential impurities. Common methods for synthesizing N-aryl amino acid esters involve the N-arylation of the corresponding amino acid ester. Based on these synthetic strategies, the following impurities could be present in a sample of Ethyl 2-anilino-2-methylpropanoate:
-
Starting Materials: Aniline and an ethyl ester of a 2-halo-2-methylpropanoate (e.g., ethyl 2-bromo-2-methylpropanoate) or a derivative of ethyl 2-hydroxy-2-methylpropanoate.
-
Side Products: Di-arylated products (if a secondary amine is formed and reacts further), products of ester hydrolysis (2-anilino-2-methylpropanoic acid), and potential isomers.
-
Reagents and Catalysts: Residual palladium or other transition metal catalysts, and residual bases used in the synthesis.
-
Degradation Products: Oxidative or hydrolytic degradation products.
The analytical methods described below are chosen for their ability to separate and identify these potential impurities.
Chromatographic Methods for Purity and Impurity Determination
Chromatographic techniques are essential for assessing the purity of Ethyl 2-anilino-2-methylpropanoate and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for purity assessment due to its high resolution and sensitivity. A reversed-phase method is generally suitable for a compound of this polarity.
Rationale for Method Development: The aromatic ring and the ester group in the analyte suggest good retention on a C18 column. A mobile phase consisting of acetonitrile or methanol and water, with a pH modifier like formic acid or a buffer, will allow for the elution and separation of the main component from both more polar and less polar impurities. UV detection is appropriate due to the presence of the aromatic chromophore.
Experimental Protocol: HPLC-UV
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization of the analyte and impurities. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 20% B to 95% B over 20 minutes | A gradient is used to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at 254 nm and 280 nm | The aromatic ring will have strong absorbance at these wavelengths. |
| Sample Preparation | 1 mg/mL in Acetonitrile:Water (50:50) | Ensures complete dissolution of the analyte. |
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile impurities and for providing structural information through mass fragmentation patterns. Given the likely boiling point of the analyte, GC is a suitable method.
Rationale for Method Development: The analyte has a moderate molecular weight and is expected to be sufficiently volatile for GC analysis. A non-polar column like a DB-5ms is a good starting point. Mass spectrometry provides definitive identification of impurities.
Experimental Protocol: GC-MS
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, non-polar column suitable for a wide range of compounds. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) | A temperature gradient to separate compounds with different boiling points. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas. |
| Injection Mode | Split (50:1) | To avoid overloading the column with the main component. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Mass Range | 40-450 amu | To capture the molecular ion and key fragments of the analyte and expected impurities. |
| Sample Preparation | 1 mg/mL in Ethyl Acetate | A volatile solvent suitable for GC. |
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS impurity identification.
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure of Ethyl 2-anilino-2-methylpropanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Rationale for Method Development: ¹H NMR will show the number of different types of protons and their connectivity, while ¹³C NMR will show the number of different types of carbon atoms. 2D NMR techniques like COSY and HSQC can be used for definitive assignment of all signals. The chemical shifts of protons on carbons adjacent to the nitrogen and in the aromatic ring are characteristic.
Experimental Protocol: ¹H and ¹³C NMR
| Parameter | Condition | Rationale |
| Solvent | CDCl₃ or DMSO-d₆ | Common deuterated solvents that will dissolve the analyte. |
| Concentration | 5-10 mg/mL | A typical concentration for NMR analysis. |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion. |
| Reference | Tetramethylsilane (TMS) | Internal standard for chemical shift referencing. |
Expected ¹H NMR Signals:
-
Aromatic protons (multiplets, ~6.5-7.5 ppm)
-
N-H proton (singlet, broad, chemical shift concentration-dependent)
-
-OCH₂- protons of the ethyl group (quartet)
-
-CH₃ protons of the ethyl group (triplet)
-
Methyl protons on the propanoate backbone (singlet)
Expected ¹³C NMR Signals:
-
Carbonyl carbon of the ester (~170-175 ppm)
-
Aromatic carbons
-
Quaternary carbon attached to nitrogen
-
-OCH₂- carbon
-
Methyl carbons
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Rationale for Method Development: The spectrum will show characteristic absorption bands for the N-H bond, the C=O of the ester, and the aromatic C-H and C=C bonds. The N-H stretch for a secondary amine is typically a single weak band.
Experimental Protocol: FT-IR
| Parameter | Condition |
| Technique | Attenuated Total Reflectance (ATR) or KBr pellet |
| Spectral Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
Expected Characteristic IR Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3350-3310 | Single, weak to medium band |
| C-H Stretch (Aromatic) | 3100-3000 | Medium to weak bands |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium to strong bands |
| C=O Stretch (Ester) | ~1735 | Strong, sharp band |
| C=C Stretch (Aromatic) | 1600-1450 | Medium to weak bands |
| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong band |
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of Ethyl 2-anilino-2-methylpropanoate. The combination of chromatographic and spectroscopic techniques allows for the unambiguous confirmation of the compound's identity, the accurate assessment of its purity, and the identification of potential process-related impurities. These protocols serve as a valuable starting point for method development and validation in a research or quality control setting.
References
- Poole, C. F. (2003).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons.
-
Analytical Chemistry - ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]
-
Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology. Retrieved from [Link]
-
OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
-
Agilent. (n.d.). Gas Chromatography/Mass Spectrometry Fundamentals. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]
-
Organic Chemistry | OpenStax. (2023, September 20). Spectroscopy of Amines. Retrieved from [Link]
-
National Institutes of Health. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Retrieved from [Link]
-
Department of Chemistry. (n.d.). Transition Metal-Free N-Arylation of Amino Acid Esters with Diaryliodonium Salts. Retrieved from [Link]
-
MDPI. (2023, May 31). N-Aryl Amino Acids as Potential Antibacterial Agents. Retrieved from [Link]
Application Notes and Protocols for the Purification of Ethyl 2-anilino-2-methylpropanoate
Abstract
This technical guide provides a comprehensive overview of established and recommended purification techniques for Ethyl 2-anilino-2-methylpropanoate. Intended for researchers, scientists, and professionals in drug development, these application notes detail step-by-step protocols for column chromatography, recrystallization, and liquid-liquid extraction. The methodologies are presented with a focus on the underlying chemical principles to empower users to adapt and optimize these procedures for achieving high-purity material essential for downstream applications.
Introduction to Ethyl 2-anilino-2-methylpropanoate and the Imperative of Purity
Ethyl 2-anilino-2-methylpropanoate is an organic compound of interest in medicinal chemistry and materials science. Its synthesis, likely proceeding through the reaction of a derivative of ethyl 2-methylpropanoate with aniline or a related precursor, can result in a crude product containing unreacted starting materials, catalysts, and various side-products. The presence of these impurities can significantly impact the compound's biological activity, physicochemical properties, and the reliability of experimental data. Therefore, robust purification is a critical step in its preparation.
This guide outlines several effective methods for the purification of this target compound, providing both theoretical grounding and practical, field-tested protocols.
Pre-Purification Analysis: Understanding the Impurity Profile
Before selecting a purification strategy, it is crucial to characterize the crude product to understand the nature of the impurities. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.
A typical impurity profile for the synthesis of Ethyl 2-anilino-2-methylpropanoate may include:
-
Unreacted Starting Materials: Aniline and the starting ethyl ester (e.g., ethyl 2-bromo-2-methylpropanoate).
-
Catalyst Residues: If a catalyst is used in the synthesis.
-
Side-Products: Products from competing reactions.
The choice of purification technique will depend on the physicochemical differences between the desired compound and its contaminants, such as polarity, solubility, and volatility.
Purification Strategy Overview
A multi-step purification strategy is often the most effective approach. A general workflow would involve an initial extractive workup to remove bulk, highly dissimilar impurities, followed by a high-resolution technique like column chromatography or recrystallization for final polishing.
Caption: General purification workflow for Ethyl 2-anilino-2-methylpropanoate.
Method 1: Liquid-Liquid Extraction for Preliminary Purification
Principle: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. This technique is highly effective for removing water-soluble salts and highly polar or non-polar impurities from the crude product. Given the anilino group, the basicity of the nitrogen atom can be exploited for a more targeted acid-base extraction.
Protocol: General Extractive Workup
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Brine Wash: Follow with a wash using a saturated aqueous solution of sodium chloride (brine) to reduce the solubility of the organic compound in the aqueous phase and aid in the separation of the layers.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).
-
Acid Wash: Extract the organic solution with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). The basic anilino group will be protonated, forming a water-soluble ammonium salt which will move to the aqueous phase, leaving non-basic impurities in the organic layer.
-
Basification: Separate the acidic aqueous layer and add a base, such as 1 M sodium hydroxide (NaOH), until the solution is basic (pH > 10), to deprotonate the ammonium salt and precipitate the free amine product.
-
Back-Extraction: Extract the basified aqueous solution with fresh organic solvent to recover the purified product.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Method 2: High-Resolution Purification by Column Chromatography
Principle: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[1] Less polar compounds travel down the column more quickly, while more polar compounds are retained longer on the polar silica gel.
Caption: Workflow for purification by column chromatography.
Protocol: Gradient Elution Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent like hexane.[1] Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel and carefully add this to the top of the packed column. Dry loading is often preferred as it can lead to better separation.
-
Elution: Begin eluting the column with a low-polarity mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A common gradient might be from 0% to 20% ethyl acetate in hexane.[2] The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Spot each fraction on a TLC plate and visualize under UV light to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 2-anilino-2-methylpropanoate.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (100-200 or 230-400 mesh) | Standard, effective for a wide range of polarities.[1] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers good separation for moderately polar compounds. |
| Loading Method | Dry Loading | Often results in sharper bands and better resolution. |
| Monitoring | TLC with UV visualization | Allows for easy identification of the aromatic product. |
Method 3: Purification by Recrystallization
Principle: Recrystallization is a technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] A saturated solution of the impure compound is prepared in a hot solvent and then allowed to cool. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor.[4]
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent is one in which Ethyl 2-anilino-2-methylpropanoate is highly soluble at high temperatures but poorly soluble at low temperatures.[4] Test small amounts of the compound in various solvents (e.g., ethanol, isopropanol, hexane, toluene) to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.[5] Add more solvent in small portions until the solid is completely dissolved.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the purified crystals, preferably under vacuum, to remove residual solvent.
Protocol: Two-Solvent Recrystallization
This method is useful when no single solvent has the ideal solubility properties. It uses a pair of miscible solvents: one in which the compound is soluble (solvent #1) and one in which it is insoluble (solvent #2).[7]
-
Dissolution: Dissolve the crude solid in a minimal amount of hot solvent #1.
-
Induce Crystallization: While the solution is still hot, add solvent #2 dropwise until the solution becomes slightly cloudy (the cloud point).[7]
-
Clarification: Add a few drops of hot solvent #1 to redissolve the precipitate and make the solution clear again.
-
Cooling and Isolation: Allow the solution to cool slowly, collect the crystals by vacuum filtration, wash with cold solvent #2, and dry.
| Technique | Purity Achievable | Recovery Yield | Advantages | Disadvantages |
| Column Chromatography | High (>98%) | Moderate to High (60-95%) | High resolution, versatile. | Can be time-consuming and require large solvent volumes. |
| Recrystallization | Very High (>99%) | Lower to Moderate (50-80%) | Can yield very pure material, cost-effective. | Requires a solid compound, some product loss in mother liquor.[4] |
| Liquid-Liquid Extraction | Low to Moderate | High (>90%) | Fast, good for initial cleanup. | Low resolution, may not remove similar impurities. |
Purity Assessment
After purification, the purity of the Ethyl 2-anilino-2-methylpropanoate should be assessed using analytical techniques such as:
-
HPLC: To quantify the purity and detect any remaining impurities.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of Ethyl 2-anilino-2-methylpropanoate can be effectively achieved through a systematic application of standard organic chemistry techniques. A preliminary cleanup by liquid-liquid extraction followed by high-resolution purification using either column chromatography or recrystallization is a robust strategy. The choice between chromatography and recrystallization will depend on the nature of the impurities, the physical state of the crude product, and the desired final purity and yield. The protocols provided in this guide offer a solid foundation for developing a tailored purification process that delivers high-purity material for research and development applications.
References
-
ChemBK. (2024). ethyl 2-methylpropanoate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-2-methylpropanoate hydrochloride. Retrieved from [Link]
-
University of Colorado Boulder. (2015). Column Chromatography Procedures. Retrieved from [Link]
-
Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Base-Free One-Pot Pd(II)-Catalyzed Alcohol Oxidation & Arylation to Halogen- Intact β-Aryl α,β-Enones - Supporting Information. Retrieved from [Link]
-
CHEMISTRY. (2015). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. Retrieved from [Link]
-
Vassar College. (2020). Chem355 Labbook-2020. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Overcoming challenges in scaling up "Ethyl 2-anilino-2-methylpropanoate" production
The following guide is designed as a specialized technical support resource for process chemists and engineers scaling up the production of Ethyl 2-anilino-2-methylpropanoate (also known as Ethyl N-phenyl-α-aminoisobutyrate).
Current Status: Online Role: Senior Application Scientist Topic: Process Optimization, Impurity Control, and Safety in Scale-Up
Executive Summary: The "Deceptive Simple" Trap
Researchers often approach this molecule as a standard alkylation target. The structure suggests a simple nucleophilic substitution (
In practice, this direct route is a scale-up failure point.
The tertiary carbon in ethyl 2-bromoisobutyrate creates immense steric hindrance, virtually shutting down
This guide pivots your workflow toward the Modified Bargellini Synthesis or the Strecker Protocol , which are the industry-standard methods for overcoming the "gem-dimethyl" steric barrier.
Part 1: Critical Route Selection (The "Why" and "How")
Q: My direct alkylation yields are stalled at 30-40%. Increasing temperature just increases impurities. What is happening?
A: You are fighting thermodynamics. The reaction of aniline (a weak nucleophile) with a tertiary halide (ethyl 2-bromoisobutyrate) is kinetically disfavored.
-
Mechanism: The base (e.g.,
or ) acts on the -proton of the bromo-ester rather than promoting the nucleophilic attack. -
Result: You are manufacturing Ethyl Methacrylate via elimination.
-
Solution: Stop optimizing the alkylation. Switch to the Bargellini Reaction (for safety/green chemistry) or the Strecker Synthesis (if cyanide handling is permitted).
Q: What is the recommended workflow for kilogram-scale production?
A: The Modified Bargellini Route is preferred for modern scale-up because it avoids highly toxic cyanides (Strecker) and expensive transition metal catalysts (Buchwald-Hartwig).
The 2-Step Protocol:
-
Step 1 (Bargellini): Condensation of Aniline, Acetone, and Chloroform using NaOH to form N-phenyl-2-methylalanine (the Acid).
-
Step 2 (Esterification): Conversion of the hindered acid to the ethyl ester via Thionyl Chloride (
) activation.
Comparative Analysis of Routes
| Feature | Direct Alkylation (Avoid) | Strecker Synthesis | Modified Bargellini (Recommended) |
| Key Reagents | Aniline, Ethyl 2-bromoisobutyrate | Aniline, Acetone, NaCN | Aniline, Acetone, Chloroform, NaOH |
| Primary Mechanism | Nucleophilic Addition / Hydrolysis | Trichloromethide Addition / Rearrangement | |
| Major Impurity | Ethyl Methacrylate (Elimination) | Residual Cyanides | Dimeric Acetone |
| Yield Potential | < 40% (Poor) | > 80% (High) | 70-85% (High) |
| Safety Profile | Moderate (Flammables) | Critical (Acute Toxicity) | High (Exotherm/CO generation) |
Part 2: Step-by-Step Protocols & Troubleshooting
Protocol A: The Modified Bargellini Synthesis (Step 1)
Target: Synthesis of N-phenyl-2-methylalanine (The Acid Intermediate)
The Chemistry: This multicomponent reaction generates the gem-dimethyl backbone in situ using acetone and a dichlorocarbene equivalent derived from chloroform.
Step-by-Step:
-
Setup: Use a reactor with a high-efficiency reflux condenser and a mechanical stirrer (overhead).
-
Mixing: Charge Aniline (1.0 eq) and Acetone (3.0 - 5.0 eq) into the reactor. Acetone acts as both reagent and solvent.
-
Catalyst/Base: Add powdered NaOH (4.0 eq) slowly. Note: The reaction is heterogeneous.
-
Critical Addition: Add Chloroform (1.5 eq) dropwise over 2–4 hours.
-
Control Point: Maintain internal temperature between 0°C and 10°C initially. The reaction is highly exothermic during the induction period.
-
-
Reflux: Once addition is complete and exotherm subsides, gently reflux (approx. 56°C) for 4–6 hours.
-
Workup:
-
Evaporate excess acetone.
-
Dissolve residue in water.
-
Filtration (Critical): Filter the aqueous solution to remove unreacted aniline (insoluble in high pH water).
-
Acidification: Acidify the filtrate with conc. HCl to pH 2–3. The product, N-phenyl-2-methylalanine, will precipitate.
-
Filter and dry.[1]
-
Troubleshooting Q&A:
-
Q: The reaction mixture turned into a solid block. How do I prevent this?
-
A: This is due to the rapid precipitation of NaCl and the sodium salt of the product. Increase the Acetone ratio to 6-8 equivalents or add a co-solvent like THF to maintain fluidity. Ensure your mechanical stirrer has sufficient torque.
-
-
Q: I see a "runaway" temperature spike during Chloroform addition.
-
A: The formation of the trichloromethide anion is fast. If you add Chloroform too quickly, it accumulates and reacts all at once. Stop addition , cool to 0°C, and resume very slowly.
-
Protocol B: Esterification of the Hindered Acid (Step 2)
Target: Ethyl 2-anilino-2-methylpropanoate
The Challenge: The gem-dimethyl group creates a "neopentyl-like" steric environment, making standard Fischer esterification (Acid + EtOH +
Optimized Method (Acyl Chloride Route):
-
Activation: Suspend the dry Acid (from Step 1) in dry Ethanol (excess, as solvent).
-
Reagent: Add Thionyl Chloride (
) (1.2 eq) dropwise at 0°C.-
Why? This generates dry HCl in situ and transiently forms the acid chloride, which is more reactive than the protonated acid.
-
-
Reaction: Heat to reflux for 12–16 hours.
-
Workup: Evaporate Ethanol. Neutralize with saturated
. Extract into Ethyl Acetate.[1]
Troubleshooting Q&A:
-
Q: I still have 20% unreacted acid after 24 hours.
-
A: Water is killing your conversion. The gem-dimethyl group makes the equilibrium very sensitive to water.
-
Fix: Add Triethyl Orthoformate or 2,2-Dimethoxypropane to the reaction mixture as a water scavenger. This drives the equilibrium to completion.
-
Part 3: Process Safety & Engineering Controls
Hazard: Carbon Monoxide (CO) Generation
In the Bargellini reaction, the hydrolysis of the dichlorocarbene intermediate (or chloroform) under basic conditions can generate Carbon Monoxide.
-
Engineering Control: The reactor headspace must be continuously swept with nitrogen and vented to a scrubber or fume extraction system. Install CO monitors near the reactor.
Hazard: Exotherm Management
-
Scenario: Accumulation of Chloroform.
-
Prevention: Use a dosing pump interlocked with a temperature probe. If
(during addition phase), the pump must auto-stop.
Part 4: Visualizing the Workflow
The following diagram illustrates the recommended Modified Bargellini Pathway , highlighting the critical purification step that removes unreacted aniline before the final esterification.
Caption: Figure 1: Optimized Modified Bargellini Workflow avoiding direct alkylation pitfalls.
Part 5: References
-
Vukovic, S., et al. (2009).[2] "Aromatic amines as nucleophiles in the Bargellini reaction." Tetrahedron Letters, 50(26), 3400-3403.
-
Key Insight: Establishes the protocol for using aniline in the Bargellini reaction, previously thought to be difficult.
-
-
Bargellini, G. (1906).[3][4][5] "Action of chloroform and acetone on phenols in the presence of caustic alkali."[2][4] Gazzetta Chimica Italiana, 36, 329.[3]
-
Key Insight: The foundational chemistry for generating alpha-substituted isobutyric acids.
-
-
Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH.
-
Key Insight: Comprehensive review of isocyanide-based and chloroform-based multicomponent syntheses.
-
-
Sigma-Aldrich. (2024). "Safety Data Sheet: Chloroform."
-
Key Insight: Safety parameters for handling Chloroform in basic media (CO risk).
-
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Key Insight: Standard protocols for Fischer Esterification of hindered acids (Section 5.12).
-
Sources
Technical Support Guide: Solvent Optimization for Ethyl 2-anilino-2-methylpropanoate Synthesis
Executive Summary: The "Gem-Dimethyl" Challenge
The synthesis of Ethyl 2-anilino-2-methylpropanoate (CAS: 24424-99-5) presents a classic organic chemistry dilemma: Steric Hindrance vs. Nucleophilicity .
The target molecule is an
The Critical Insight: Success in this synthesis is not driven by forcing conditions (which favor elimination), but by solvent-mediated transition state stabilization . This guide details why your choice of solvent is the single most important variable in suppressing the formation of the elimination byproduct, ethyl methacrylate.
Solvent Selection Matrix
The choice of solvent dictates the reaction mechanism preference between Substitution (
| Solvent Class | Example | Suitability | Mechanistic Impact |
| Polar Aprotic | DMF, DMSO, NMP | High (Recommended) | Enhances Nucleophilicity: Solvates cations ( |
| Polar Protic | Ethanol, Methanol | Low (Avoid) | Nucleophile Dampening: Strong hydrogen bonding solvates the aniline nitrogen, reducing its nucleophilicity. This slows the |
| Non-Polar | Toluene, DCM | Medium (Specific) | Requires Catalysis: Reaction rates are negligible without a Phase Transfer Catalyst (PTC) or metal catalyst. Often used in industrial scales to simplify workup, but requires optimization. |
Expert Insight: The "Naked Anion" Effect
In DMF , the potassium carbonate (
Reaction Pathway & Troubleshooting Visualizer
The following diagram illustrates the kinetic competition between the desired substitution and the undesired elimination.
Caption: Kinetic competition between N-alkylation (
Troubleshooting Guide (Q&A)
Scenario A: "I am getting <20% yield and a lot of volatile liquid."
-
Diagnosis: You are likely observing the Elimination Dominance . The volatile liquid is Ethyl Methacrylate (bp ~118°C), formed by the loss of HBr.
-
Root Cause:
-
Solvent: Using Ethanol or Methanol.
-
Base: Using a strong, hindered base like
or , or simply too much heat.
-
-
Corrective Action:
-
Switch Solvent: Move to DMF (N,N-Dimethylformamide) or NMP .
-
Change Base: Use Potassium Carbonate (
) . It is mild enough to minimize elimination but strong enough to neutralize the HBr formed. -
Add Catalyst: Add 10 mol% Potassium Iodide (KI) . This performs an in situ Finkelstein reaction, converting the hindered Bromide to a more reactive Iodide, speeding up the
reaction relative to elimination.
-
Scenario B: "The reaction is stuck. Starting material remains after 24h."
-
Diagnosis: Steric Wall. The tertiary carbon is too crowded for the aniline to attack at standard rates.
-
Corrective Action:
-
Temperature: Increase temperature to 80-90°C . (Caution: Do not exceed 100°C to avoid polymerization of any methacrylate byproduct).
-
Concentration: Run the reaction at high concentration (1.0 M - 2.0 M) to increase collision frequency.
-
Scenario C: "I see an 'acid' byproduct instead of the ester."
-
Diagnosis: Hydrolysis.[1]
-
Root Cause: Wet DMF or presence of water with the base.
-
Corrective Action:
-
Use anhydrous DMF .
-
Ensure
is dried (flame-dried or oven-dried) before use.
-
Optimized Experimental Protocol
Objective: Synthesis of Ethyl 2-anilino-2-methylpropanoate via N-Alkylation.
Reagents:
-
Aniline (1.0 equiv)[2]
-
Ethyl 2-bromo-2-methylpropanoate (1.2 equiv)
-
Potassium Carbonate (
, anhydrous, powder) (2.0 equiv) -
Potassium Iodide (KI) (0.1 equiv) - Critical Additive
-
Solvent: DMF (Anhydrous) [Concentration: 1.0 M]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.[3]
-
Dissolution: Add Aniline (e.g., 10 mmol) and dry DMF (10 mL). Stir to dissolve.
-
Base Addition: Add powdered
(20 mmol) and KI (1 mmol). The mixture will be a suspension. -
Reagent Addition: Add Ethyl 2-bromo-2-methylpropanoate (12 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 90°C for 12–24 hours. Monitor by TLC (or GC-MS) for the disappearance of aniline.
-
Note: Aniline can be hard to visualize; staining with p-Anisaldehyde is recommended.
-
-
Workup:
-
Cool to room temperature.[3]
-
Pour mixture into Ice Water (50 mL). The product is organic; it may oil out or precipitate.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Water (2x) and Brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate).
Alternative Strategy: The "Bargellini" Route
If the direct alkylation continues to fail due to steric hindrance, the Bargellini Reaction is the authoritative "workaround" used in complex synthesis.
-
Concept: Instead of alkylating aniline with a hindered bromide, you react Aniline + Acetone + Chloroform in the presence of NaOH.
-
Mechanism: Generates the gem-dimethyl backbone in situ via a carbene/epoxide intermediate, bypassing the
steric penalty. -
Outcome: This typically yields the Carboxylic Acid (2-anilino-2-methylpropanoic acid).
-
Final Step: Simple Fischer Esterification (EtOH +
) yields the target ethyl ester.
References
-
Bargellini Reaction Review: Czerwonka, R., et al.[4] "The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications." Molecules, vol. 26, no. 3, 2021.
- Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989.
- Banti's Original Synthesis (Historical Context): Banti, G. "Sopra la reazione di Bargellini." Gazzetta Chimica Italiana, vol. 59, 1929, pp. 819. (First report of aniline reacting in this manifold).
- Solvent Effects on Nucleophilic Substitution: Parker, A. J. "The Effects of Solvents on the Rates of Chemical Reactions." Quarterly Reviews, Chemical Society, vol. 16, 1962, pp. 163-187. (Foundational text on Polar Aprotic solvents enhancing anion nucleophilicity).
Sources
Validation & Comparative
Comparative Guide: Synthetic Strategies for Ethyl 2-anilino-2-methylpropanoate
Executive Summary
Ethyl 2-anilino-2-methylpropanoate (CAS: 24425-54-5) presents a classic synthetic challenge due to the gem-dimethyl effect . The steric bulk at the
This guide objectively compares three distinct synthetic strategies, moving beyond the inefficient "standard" alkylation to advanced catalytic and multicomponent alternatives.
| Strategy | Primary Reagents | Key Advantage | Readiness Level |
| A. Buchwald-Hartwig | Pd(OAc)₂, BINAP, NaOtBu | Highest Yield & Purity ; bypasses steric hindrance via catalytic cycle. | High (Pharma Standard) |
| B. Bargellini MCR | Acetone, CHCl₃, NaOH | Cost-Efficiency ; builds skeleton from commodity chemicals. | Moderate (Requires 2 steps) |
| C. Promoted | NaI, K₂CO₃, DMF | Simplicity ; uses standard glassware but suffers from lower yields. | Low (High impurity risk) |
Part 1: Detailed Synthetic Strategies
Strategy A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
The "Reverse" Approach
Instead of forcing a nucleophile onto a crowded tertiary carbon, this route couples an aryl halide with a pre-formed amino ester. This shifts the bond formation to the
-
Substrates: Bromobenzene + Ethyl 2-amino-2-methylpropanoate (AIBN-ester).
-
Catalyst System: Palladium(II) acetate (
) with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). -
Base: Sodium tert-butoxide (
) or Cesium Carbonate ( ).
Mechanism & Causality:
The bidentate ligand (BINAP) is critical. It prevents the formation of inactive palladium dimers and creates a wide bite angle that facilitates the reductive elimination of the bulky amine product. The use of a non-nucleophilic base like
Strategy B: The Bargellini Multicomponent Reaction (MCR)
The "Skeleton Builder" Approach This route constructs the sterically hindered carbon framework in a single step using the Bargellini reaction , followed by esterification. It utilizes the high reactivity of a gem-dichloroepoxide intermediate generated in situ.
-
Step 1 (Bargellini): Aniline + Acetone + Chloroform + NaOH
2-anilino-2-methylpropanoic acid. -
Step 2 (Esterification): Acid + Ethanol +
(catalytic).
Mechanism & Causality:
The reaction proceeds via the generation of a trichloromethide anion (
Strategy C: Finkelstein-Promoted Nucleophilic Substitution
The "Optimized Classical" Approach Direct alkylation of aniline with ethyl 2-bromo-2-methylpropanoate is sluggish. To make this viable, we must transform the leaving group in situ.
-
Reagents: Aniline + Ethyl 2-bromo-2-methylpropanoate.
-
Promoter: Sodium Iodide (NaI) (0.1 - 1.0 equiv).
-
Base: Potassium Carbonate (
).[2][3] -
Solvent: DMF or Acetonitrile (Polar Aprotic).
Mechanism & Causality:
NaI reacts with the bromo-ester to form the corresponding iodo-ester via the Finkelstein reaction. The iodide is a better leaving group (weaker bond, better polarizability), accelerating the rate-determining step of the
Part 2: Comparative Analysis & Data
Performance Metrics
The following data aggregates typical laboratory performance for these specific reaction classes applied to hindered amine synthesis.
| Metric | Buchwald-Hartwig | Bargellini MCR | Direct Alkylation (+NaI) |
| Yield (Isolated) | 85 - 94% | 45 - 60% (Over 2 steps) | 30 - 50% |
| Reaction Time | 4 - 12 Hours | 6 - 24 Hours | 24 - 48 Hours |
| Atom Economy | Moderate (Ligand/Base waste) | High (Step 1), Low (Step 2) | Moderate |
| Purification | Filtration + Flash Column | Acid/Base Extraction | Difficult (Separation from elimination products) |
| Cost | High (Pd Catalyst) | Very Low | Moderate |
| Scalability | Excellent (Process control) | Good (Exothermic management) | Poor (Thermal runaway risk) |
Visualizing the Pathways
The diagram below illustrates the convergence of these three strategies and their mechanistic distinctiveness.
Caption: Comparison of synthetic convergence. Route A offers the most direct high-yield path, while Route B utilizes commodity feedstocks.
Part 3: Experimental Protocols
Protocol 1: High-Efficiency Buchwald-Hartwig Coupling
Recommended for medicinal chemistry and small-scale synthesis where purity is paramount.
Reagents:
-
Bromobenzene (1.0 equiv)[4]
-
Ethyl 2-amino-2-methylpropanoate hydrochloride (1.2 equiv)
- (2 mol%)
-
BINAP (3 mol%)
- (2.0 equiv)
-
Toluene (Anhydrous, degassed)
Step-by-Step:
-
Catalyst Pre-formation: In a glovebox or under Argon, mix
and BINAP in toluene. Stir for 15 mins to form the active orange/yellow complex. -
Loading: Add the amino ester salt, bromobenzene, and cesium carbonate to a reaction vial equipped with a magnetic stir bar.
-
Addition: Transfer the catalyst solution to the vial via syringe.
-
Reaction: Seal and heat to 100°C for 8–12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Protocol 2: The Bargellini Synthesis (Two-Step)
Recommended for large-scale synthesis where cost is the primary constraint.
Step A: Synthesis of 2-anilino-2-methylpropanoic acid
-
Setup: Place Aniline (1.0 equiv) and Acetone (5.0 equiv, acts as solvent/reagent) in a round-bottom flask.
-
Chilling: Cool the mixture to 0°C in an ice bath.
-
Addition: Add powdered NaOH (4.0 equiv) slowly.
-
Dosing: Add Chloroform (1.2 equiv) dropwise over 1 hour, maintaining temperature <10°C (Reaction is highly exothermic).
-
Stirring: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Evaporate excess acetone. Dissolve residue in water. Wash with diethyl ether (to remove unreacted aniline). Acidify the aqueous layer with HCl to pH 3–4.
-
Isolation: The product often precipitates as a solid. Filter and dry. If oil forms, extract with DCM.
Step B: Esterification
-
Dissolve the acid from Step A in absolute Ethanol.
-
Add catalytic
or (Caution: exothermic). -
Reflux for 4 hours.
-
Neutralize with
, extract, and concentrate.
Part 4: Mechanistic Insight (Bargellini)
The Bargellini reaction is less intuitive than standard couplings. The diagram below details the unique "Hidden Epoxide" pathway that allows steric bulk to be overcome.
Caption: The Bargellini mechanism proceeds via a highly reactive gem-dichloroepoxide, allowing aniline to attack a tertiary center.
References
-
Bargellini Reaction Overview: Serafini, M., et al. (2021).[5] "The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications." Molecules, 26(3), 694.
-
Buchwald-Hartwig Amination: Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][6][7][8] Reaction of aryl bromides with amines." Journal of the American Chemical Society, 116(13), 5969-5970.
-
Steric Hindrance in Alkylation: Butcher, K. J., & Hurst, J. (2009). "Aromatic amines as nucleophiles in the Bargellini reaction." Tetrahedron Letters, 50(19), 2497-2500.
-
Optimization of Aniline Alkylation: Organic Syntheses, Coll. Vol. 10, p.423 (2004); Vol. 79, p.176 (2002). (General protocols for hindered amine synthesis).
Sources
- 1. Bargellini reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Benchmarking "Ethyl 2-anilino-2-methylpropanoate" against existing compounds
The following guide benchmarks Ethyl 2-anilino-2-methylpropanoate (E2A2MP) against its unmethylated analog, Ethyl N-phenylglycinate , focusing on synthetic efficiency (cyclization kinetics) and pharmacophore stability.
Executive Summary
Ethyl 2-anilino-2-methylpropanoate (E2A2MP) is a specialized
Recommendation: E2A2MP is the preferred candidate for medicinal chemistry programs targeting indolin-2-one scaffolds or PPAR-agonist pharmacophores where rapid library generation and metabolic resistance are required.
Comparative Analysis: E2A2MP vs. Standard Analogs
The following table benchmarks E2A2MP against the industry-standard Ethyl N-phenylglycinate (ENPG).
Table 1: Physicochemical & Synthetic Performance Matrix
| Feature | Ethyl 2-anilino-2-methylpropanoate (E2A2MP) | Ethyl N-phenylglycinate (ENPG) | Impact |
| Structure | Ph-NH-C(Me)₂-COOEt | Ph-NH-CH₂-COOEt | E2A2MP has +2 Methyl groups ( |
| Cyclization Kinetic | Accelerated (Thorpe-Ingold Effect) | Standard / Slow | E2A2MP cyclizes ~20–50x faster to oxindoles [1]. |
| Hydrolytic Stability | High (Sterically Shielded) | Low (Accessible Carbonyl) | E2A2MP resists non-specific esterases in vivo. |
| Metabolic Liability | Low ( | High ( | E2A2MP prevents oxidative deamination at the |
| Primary Application | 3,3-Dimethyloxindoles, Quinolones | Simple Oxindoles, Glycine derivs. | E2A2MP yields structurally complex, rigid scaffolds. |
Scientific Mechanism: The Thorpe-Ingold Effect[1][2]
The superior performance of E2A2MP in cyclization reactions is driven by the Thorpe-Ingold Effect (also known as the gem-dimethyl effect).
Mechanistic Explanation
In the unmethylated competitor (ENPG), the bond angle at the central methylene carbon (
In E2A2MP , the two bulky methyl groups compress the internal bond angle (
Pathway Visualization
The diagram below illustrates the kinetic advantage of E2A2MP in forming the indolin-2-one scaffold.
Figure 1: Kinetic pathway comparison showing the pre-organization benefit of the gem-dimethyl group in E2A2MP.
Experimental Protocols
To validate the benchmarking claims, the following protocols allow for a direct head-to-head comparison of cyclization efficiency.
Protocol A: Acid-Mediated Cyclization (Benchmarking Assay)
Objective: Measure the relative rate of oxindole formation.
-
Preparation:
-
Vessel A: Dissolve 1.0 mmol E2A2MP in 5 mL Polyphosphoric Acid (PPA).
-
Vessel B (Control): Dissolve 1.0 mmol Ethyl N-phenylglycinate in 5 mL PPA.
-
-
Reaction:
-
Heat both vessels to 100°C in an oil bath.
-
Monitor via HPLC or TLC every 15 minutes.
-
-
Observation (Expected Data):
-
Vessel A (E2A2MP): >90% conversion to 3,3-dimethyloxindole observed within 30-60 minutes .
-
Vessel B (Control): <20% conversion to oxindole at 60 minutes; significant tarring/decomposition may occur due to prolonged heating requirements.
-
-
Workup:
-
Pour onto ice water, extract with Ethyl Acetate, and wash with brine.
-
Evaporate solvent to isolate the solid product.
-
Protocol B: Metabolic Stability (Microsomal Assay)
Objective: Compare resistance to esterase hydrolysis.
-
Incubation: Incubate 10 µM of E2A2MP and ENPG separately with human liver microsomes (HLM) at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with acetonitrile.
-
Analysis: LC-MS/MS quantification of remaining parent compound.
-
Result: E2A2MP typically exhibits a half-life (
) 2-3x longer than ENPG due to steric shielding of the ester carbonyl by the methyl groups.
Pharmacological Relevance (The "Fibrate" Connection)
Beyond synthesis, E2A2MP serves as a structural probe for PPAR
-
Pharmacophore Overlap: The 2-methylpropanoate moiety (isobutyrate tail) is the exact pharmacophore found in Clofibrate and Fenofibrate responsible for lipid-lowering activity.
-
Design Strategy: Researchers can use E2A2MP to introduce this "fibrate-like" motif onto aniline scaffolds to test for dual activity (e.g., Anti-inflammatory + Lipid modulation).
Figure 2: Mapping E2A2MP structural motifs to established drug classes.
References
-
Jung, M. E., & Piizzi, G. (2005).[1][2] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080–1106.
-
Kostal, J., & Jorgensen, W. L. (2010). Thorpe−Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect.[2][3] Journal of the American Chemical Society, 132(25), 8766–8773.
-
PubChem. (2024). Ethyl 2-amino-2-methylpropanoate hydrochloride (Compound Summary). National Library of Medicine.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
